- Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behaviorJournal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020,
Cas no 15009-91-3 (Pyridine, 2-nitro-)
Pyridine, 2-nitro- structure
Pyridine, 2-nitro- Properties
Names and Identifiers
-
- Pyridine, 2-nitro-
- Pyridine, 2-nitro- (6CI, 7CI, 8CI, 9CI)
- 2-nitropyridine
- Methyl9-fluorenylideneacetate
- 2-mitropyridine
- 2-Nitro-pyridin
- 2-nitro-pyridine
- Nitropyridine
- Pyridine,2-nitro
- Pyridine,nitro
- α-Nitropyridine
- E85413
- AS-75694
- 56778-64-4
- nitro-pyridine
- CHEMBL3274304
- SCHEMBL33930
- AE-842/30373015
- EN300-7547430
- NSC-129217
- SB53797
- Z361899950
- 15009-91-3
- InChI=1/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4
- Pyridine, nitro-
- FT-0702050
- MFCD00160414
- SY358363
- NSC 159025
- NSC159025
- DTXSID00878766
- NSC129217
- NSC-159025
- 2-Nitropyridine, 97%
- AKOS000431569
- 2-NITROPYRIDINE
- DB-028920
- +Expand
-
- MFCD00160414
- HLTDBMHJSBSAOM-UHFFFAOYSA-N
- InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H
- C1=CC=NC(=C1)[N+](=O)[O-]
Computed Properties
- 124.02700
- 0
- 1
- 1
- 124.027277375g/mol
- 9
- 110
- 0
- 0
- 0
- 0
- 0
- 1
- 0.5
- 58.7Ų
Experimental Properties
- 1.51300
- 58.71000
- 1.4800 (estimate)
- 230.85°C (rough estimate)
- 67-72 °C
- 1.4317 (rough estimate)
Pyridine, 2-nitro- Security Information
- GHS06
- 3
- 26-36/37-45
- T
- UN 2811 6.1 / PGIII
- H301-H312-H315-H319-H335
- P261-P280-P301+P310-P305+P351+P338
- 21-25-36/37/38
- Danger
- 6.1
Pyridine, 2-nitro- Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyridine, 2-nitro- Price
Pyridine, 2-nitro- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ; 3 h, 1 atm, 450 °C
Reference
Pyridine, 2-nitro- Preparation Products
Pyridine, 2-nitro- Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
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TANG SI LEI
15026964105
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Shanghai Acmec Biochemical Co.,Ltd
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(CAS:15009-91-3)
JI ZHI SHI JI
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Pyridine, 2-nitro- Related Literature
-
1. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanolR. M. Johnson J. Chem. Soc. B 1966 1058
-
2. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanolR. M. Johnson J. Chem. Soc. B 1966 1062
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J. J. Eatough,L. S. Fuller,R. H. Good,R. K. Smalley J. Chem. Soc. C 1970 1874
-
4. 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivativesE. M. Hawes,D. G. Wibberley J. Chem. Soc. C 1967 1564
-
5. Synthetic approaches to some aza-analogues of benzimidazole N-oxides. Part 1. The imidazo[4,5-b]pyridine seriesAdrian F. Andrews,David M. Smith,Harold F. Hodson,Peter B. Thorogood J. Chem. Soc. Perkin Trans. 1 1982 2995
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Rangasamy Ramachandran,Govindan Prakash,Sellappan Selvamurugan,Periasamy Viswanathamurthi,Jan Grzegorz Malecki,Venkatachalam Ramkumar Dalton Trans. 2014 43 7889
-
7. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxidesC. D. Johnson,A. R. Katritzky,Naeem Shakir,M. Viney J. Chem. Soc. B 1967 1213
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8. Polyhalogeno-aromatic compounds. Part XXXII. Synthesis and some reactions of tetrachloropyridine-2-thiol and related compoundsBrian Iddon,Hans Suschitzky,Alan W. Thompson,Ernest Ager J. Chem. Soc. Perkin Trans. 1 1974 2300
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9. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridinesC. D. Johnson,A. R. Katritzky,M. Viney J. Chem. Soc. B 1967 1211
-
J. W. Clark-Lewis,M. J. Thompson J. Chem. Soc. 1957 442
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